molecular formula C17H18N2O3 B2780831 2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1903313-65-4

2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2780831
CAS No.: 1903313-65-4
M. Wt: 298.342
InChI Key: SZLZXRRLLSZDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with a methoxyphenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Attachment of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a pyridine derivative with the azetidine intermediate.

    Introduction of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the azetidine-pyridine intermediate through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl or 3-carbonylphenyl derivatives.

    Reduction: Formation of 1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanol.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)azetidin-1-yl)ethanone
  • 2-(3-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)azetidin-1-yl)ethanone
  • 2-(4-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Uniqueness

2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is unique due to the specific positioning of the methoxy and pyridin-3-yloxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-14-5-2-4-13(8-14)9-17(20)19-11-16(12-19)22-15-6-3-7-18-10-15/h2-8,10,16H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZXRRLLSZDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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